molecular formula C10H8O6S2 B1215310 1,5-Naphthalenedisulfonic acid CAS No. 81-04-9

1,5-Naphthalenedisulfonic acid

Cat. No. B1215310
CAS RN: 81-04-9
M. Wt: 288.3 g/mol
InChI Key: XTEGVFVZDVNBPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-naphthalenedisulfonic acid primarily involves treating naphthalene with oleum under specific conditions. Studies have optimized the reaction parameters, such as the ratio of naphthalene to SO3, reaction time, temperature, and the concentration of oleum, to improve yield and efficiency. Optimal conditions reported include a temperature of 25℃, a molar ratio of SO3 to naphthalene of 3, a 20% concentration of oleum, and a reaction time of 10 hours, achieving a yield of 58% (Li Mei, 2002).

Molecular Structure Analysis

The molecular structure of 1,5-naphthalenedisulfonic acid and its derivatives has been elucidated using X-ray diffraction techniques, revealing complex supramolecular assemblies. For instance, the crystal structure of bis(3-aminopyridinium) 1,5-naphthalenedisulfonate dihydrate demonstrates how 1,5-naphthalenedisulfonate anions interact with organic cations to form a three-dimensional framework through hydrogen bonding (Zi-Liang Wang & Linheng Wei, 2008).

Chemical Reactions and Properties

1,5-Naphthalenedisulfonic acid participates in various chemical reactions, forming complexes with metals and acting as a dopant in polymers. For example, coordination polymers with d10 metals like cadmium and silver have been synthesized using 1,5-naphthalenedisulfonic acid, demonstrating interesting luminescent properties (Hui-Chao Zhao et al., 2014).

Physical Properties Analysis

The physical properties of 1,5-naphthalenedisulfonic acid and its complexes, such as solubility, crystallinity, and thermal stability, are crucial for their application. Polypyrrole doped with 1,5-naphthalenedisulfonic acid, for instance, exhibits remarkable room temperature conductivity and crystallinity, attributes that are significant for applications in electronics (Jing Liu & M. Wan, 2001).

Chemical Properties Analysis

The chemical properties of 1,5-naphthalenedisulfonic acid, such as its reactivity towards different chemical agents and its behavior under various chemical conditions, have been the subject of detailed studies. Its oxidative degradation in aqueous solutions, particularly in the presence of H2O2, has been explored, highlighting its potential for environmental remediation of sulfonated aromatic pollutants (M. Ravera et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 1,5-Naphthalenedisulfonic acid is synthesized using naphthalene as a raw material. Different methods, like treating naphthalene with oleum and varying the reaction conditions, have been studied to optimize the yield and efficiency of the synthesis process. The yield and efficiency vary depending on factors like concentration of oleum, reaction temperature, and the ratio of oleum to naphthalene (Xie Xiu-rong, 2002), (Li Mei, 2002).

  • Photocatalytic Degradation : Studies on the photocatalytic degradation of 1,5-Naphthalenedisulfonate (NDS) in the presence of titanium dioxide and hydrogen peroxide have provided insights into the degradation pathways of this compound. The initial steps of degradation involve hydroxylation and desulfonation (E. Szabó-Bárdos et al., 2008).

Environmental and Industrial Applications

  • Environmental Breakdown : Sulfonated aromatic pollutants like NDS are known for their resistance to environmental breakdown and microbial treatment. Studies have explored oxidative degradation methods, such as UV-photolysis in the presence of H2O2, to effectively break down these persistent compounds (M. Ravera et al., 2010).

  • Wastewater Treatment : The application of NDS in wastewater treatment has been studied, focusing on the extraction and determination of sulfonates in industrial effluents. Techniques such as solid-phase extraction and ion-pair chromatography/electrospray-mass spectrometry have been utilized for this purpose (M. Alonso et al., 1999).

Advanced Materials and Coordination Chemistry

  • Doped Polymers : Research has been conducted on synthesizing polypyrrole doped with 1,5-Naphthalenedisulfonic acid (1,5-NDSA), revealing interesting properties like good crystallinity and room-temperature conductivity, making it a candidate for various applications in materials science (Jing Liu & M. Wan, 2001).

  • Coordination Polymers : The development of coordination polymers based on 1,5-Naphthalenedisulfonic acid has been explored. These polymers exhibit interesting structural properties and potential applications in areas like luminescent materials (Hui-Chao Zhao et al., 2014).

Biomedical Research

  • Antiviral Research : Naphthalenedisulfonic acid derivatives have been studied for their potential antiviral properties, especially in inhibiting HIV replication. Such studies have led to the development of new classes of non-nucleoside anti-HIV compounds (P. Mohan et al., 1991).

Safety And Hazards

1,5-Naphthalenedisulfonic acid causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

1,5-Naphthalenedisulfonic acid has been used in the degradation of aqueous solutions by photolysis . It has also been used in the preparation of alternating sulfonated polyphenylenes with high ion-exchange capacity (IEC) via Suzuki polycondensation .

properties

IUPAC Name

naphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O6S2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEGVFVZDVNBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5046982
Record name 1,5-Naphthalenedisulfonic acid
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Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,5-Naphthalenedisulfonic acid

CAS RN

81-04-9
Record name 1,5-Naphthalenedisulfonic acid
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Record name 1,5-Naphthalenedisulfonic acid
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Record name Armstrong's acid
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Record name 1,5-Naphthalenedisulfonic acid
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Record name 1,5-Naphthalenedisulfonic acid
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Record name Naphthalene-1,5-disulphonic acid
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Record name 1,5-NAPHTHALENEDISULFONIC ACID
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Synthesis routes and methods

Procedure details

A solution of 14.5 g of D-glucamine in 120 ml of water was covered with a solution of 11.4 g of naphthalene-1,5-disulfonyl chloride in 300 ml of ethyl acetate. 80 ml of a 1.0N sodium hydroxide solution were added dropwise to the vigorously stirred mixture during 4 hours. After stirring at room temperature for 20 hours the aqueous phase was separated, washed once with 100 ml of ethyl acetate and concentrated at 50° C. on a rotary evaporator. The viscous residue was evaporated azeotropically three times with 50 ml of toluene each time, subsequently taken up in a solution of 300 ml of pyridine and 100 ml of acetic anhydride and heated to reflux for 8 hours. The reaction mixture was again concentrated to dryness and partitioned between water and ethyl acetate. The organic phase was washed with water and sodium hydrogen carbonate solution, dried over magnesium sulfate and evaporated. The residue was chromatographed on silica gel in hexane/ethyl acetate as the eluent. 5.6 g of the purified product were dissolved in 100 ml of methanol and treated with 2 mg of sodium. After stirring for 16 hours. the insoluble precipitate was filtered off. This was dried at 50° C. in a high vacuum and gave naphthalene-1,5-disulfonic acid bis-D-glucit-1-ylamide, MS: m/z 615 ([M+H]+); 637 ([M+Na]+).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
674
Citations
M Ravera, A Buico, F Gosetti, C Cassino, D Musso… - Chemosphere, 2009 - Elsevier
Sulfonated aromatic pollutants such as Armstrong’s acid, or 1,5-naphthalenedisulfonic acid (NDS), are recalcitrant to environmental breakdown and microbial treatment. This study …
Number of citations: 51 www.sciencedirect.com
XL Zhang, BH Ye, XM Chen - Crystal growth & design, 2005 - ACS Publications
Cocrystallizations of melamine (MA) with 1,5-naphthalenedisulfonic acid (H 2 NDA) from water in different molar ratios (2:1, 4:1, and 8:1) offer [(HMA + ) 2 (NDA 2- )]·4H 2 O (1), [(HMA + …
Number of citations: 80 pubs.acs.org
J Liu, M Wan - Synthetic metals, 2001 - Elsevier
Polypyrrole (PPy) with room temperature conductivity (∼10S/cm) was synthesized by in situ doping polymerization in the presence of 1,5-naphthalenedisulfonic acid (1,5-NDSA) as a …
Number of citations: 36 www.sciencedirect.com
SS Prasad, MR Sudarsanakumar, VS Dhanya… - Journal of Molecular …, 2018 - Elsevier
A new metal-organic framework of lead, [Pb(1,5-nds)(H 2 O) 3 ] n (1,5-nds = 1,5-naphthalenedisulfonate) having prominent nonlinear optical property has been prepared by single gel …
Number of citations: 11 www.sciencedirect.com
M Ravera, D Musso, F Gosetti, C Cassino, E Gamalero… - Chemosphere, 2010 - Elsevier
Sulfonated aromatic pollutants such as 1,5-naphthalenedisulfonic acid (NDS or Armstrong’s acid) are persistent compounds and thus resist environmental breakdown and microbial …
Number of citations: 20 www.sciencedirect.com
S Jin, K Xu, X Wen, L Jin, D Wang - Journal of Chemical Crystallography, 2015 - Springer
Three aliphatic amine derived supramolecular complexes were synthesized and structurally characterized by X-ray crystallography. All these structures adopted the hetero …
Number of citations: 4 link.springer.com
XS Tai, WH Zhao - Journal of Inorganic and Organometallic Polymers and …, 2013 - Springer
A novel Ca(II) coordination polymer, [CaL(H 2 O) 2 ] n (L = 1,5-naphthalenedisulfonate), was synthesized by reaction of calcium perchlorate with 1,5-naphthalenedisulfonic acid sodium …
Number of citations: 25 link.springer.com
S Jin, D Wang, S Du, Q Linhe, M Fu, S Wu - Journal of Chemical …, 2014 - Springer
Two crystalline proton transfer compounds (quinolin-8-ol) : (4-nitro-phthalic acid) [(HL) + · (Hnpa) − , L = quinolin-8-ol, Hnpa = 4-nitro-hydrogenphthalate] (1), and (quinolin-8-ol):(1,5-…
Number of citations: 7 link.springer.com
YN Li, LH Huo, ZP Deng, X Zou, ZB Zhu… - Crystal growth & …, 2014 - ACS Publications
The solvent reaction of naphthalene-1,5-disulfonic acid and triphenylmethylamine gives rise to nine organic salts, namely, 2(HTPMA) + ·(NDS) 2– ·2(MeOH) (1), 2(HTPMA) + ·(NDS) 2– ·…
Number of citations: 13 pubs.acs.org
HC Zhao, KR Ma, YL Zhu, YH Kan, XM Pan - Journal of the Iranian …, 2014 - Springer
The first examples of two d 10 metal coordination polymers based on 1,5-naphthalenedisulfonic acid and benzimidazole, namely, [Cd(bim) 4 (1,5-nds)] 1 and [Ag(bim) 2 ]·½1,5-nds 2 (…
Number of citations: 3 link.springer.com

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